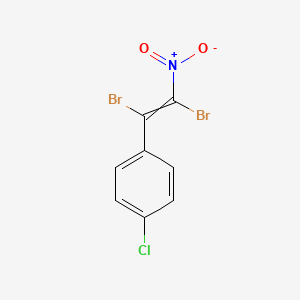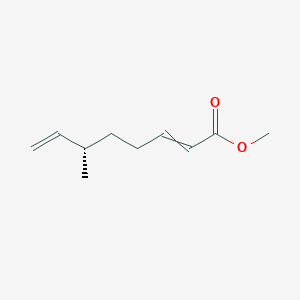
methyl (6S)-6-methylocta-2,7-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6S)-6-methylocta-2,7-dienoate is an organic compound with a unique structure that includes a methyl group and a diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (6S)-6-methylocta-2,7-dienoate can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another method involves the use of boron reagents, which are tailored for specific coupling conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (6S)-6-methylocta-2,7-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the diene system and the ester functional group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like thiols and amines .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diene system can lead to the formation of epoxides, while reduction can yield saturated esters.
Wissenschaftliche Forschungsanwendungen
Methyl (6S)-6-methylocta-2,7-dienoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in metabolic pathways and its interactions with enzymes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders .
Wirkmechanismus
The mechanism of action of methyl (6S)-6-methylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl (6S)-6-methylocta-2,7-dienoate can be compared with other similar compounds, such as methyl (E)-octadec-9-enoate and 6-(1-hydroxy-(1S)-pentyl)-4-methoxy-(6S)-2H,5H-pyran-2-one . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific diene system and ester functionality, which confer distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
648409-57-8 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
methyl (6S)-6-methylocta-2,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-4-9(2)7-5-6-8-10(11)12-3/h4,6,8-9H,1,5,7H2,2-3H3/t9-/m1/s1 |
InChI-Schlüssel |
BIHZCAKTDRTKSI-SECBINFHSA-N |
Isomerische SMILES |
C[C@@H](CCC=CC(=O)OC)C=C |
Kanonische SMILES |
CC(CCC=CC(=O)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


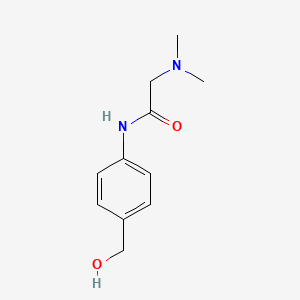

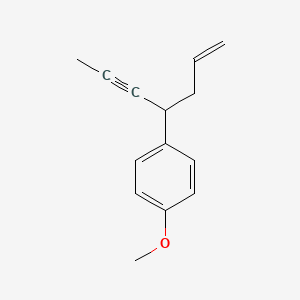
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
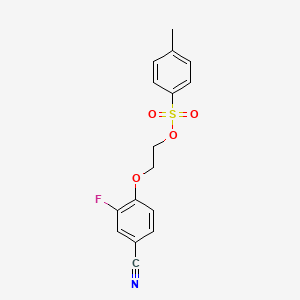
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
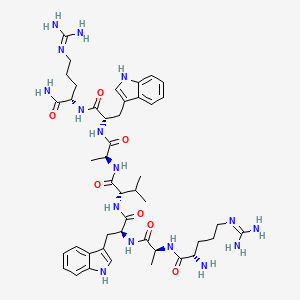
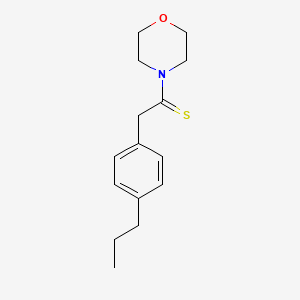
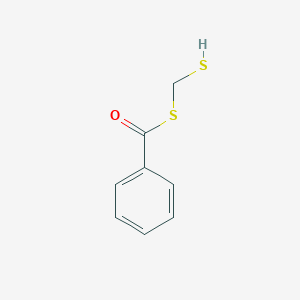
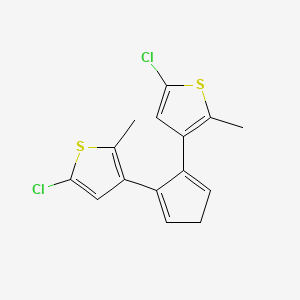
![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
